2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 2228029-82-9
VCID: VC11538515
InChI:
SMILES:
Molecular Formula: C17H19ClN4O4
Molecular Weight: 378.8

2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

CAS No.: 2228029-82-9

Cat. No.: VC11538515

Molecular Formula: C17H19ClN4O4

Molecular Weight: 378.8

Purity: 95

* For research use only. Not for human or veterinary use.

2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride - 2228029-82-9

Specification

CAS No. 2228029-82-9
Molecular Formula C17H19ClN4O4
Molecular Weight 378.8

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1H-isoindole-1,3-dione scaffold substituted at positions 2 and 5. The 2-position bears a 2,6-dioxopiperidin-3-yl group, while the 5-position contains a piperazin-1-yl moiety. Protonation of the piperazine nitrogen forms the hydrochloride salt, enhancing aqueous solubility for pharmacological applications . The molecular formula is C23H31Cl2N5O4, with a calculated molecular weight of 396.8 g/mol .

Key structural elements include:

  • Isoindolinone core: A planar aromatic system enabling π-π stacking interactions with biological targets .

  • 2,6-Dioxopiperidine: A glutarimide derivative implicated in binding to cereblon (CRBN) E3 ubiquitin ligase .

  • Piperazine substituent: A flexible aliphatic amine providing hydrogen-bonding capabilities and structural diversity .

Stereochemical Considerations

The stereocenter at the 3-position of the dioxopiperidine ring creates two enantiomers. While absolute configuration data remain unavailable in public databases, analogous compounds demonstrate stereospecific binding to CRBN, suggesting chirality-dependent activity .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

  • Isoindolinone formation: Cyclization of 4-bromo-1,2-benzenedicarboxylic acid anhydride with ammonium hydroxide yields the isoindolinone core .

  • Piperidine substitution: Nucleophilic aromatic substitution at position 5 using 1-(4-nitrophenyl)piperazine under Ullmann conditions .

  • Glutarimide conjugation: Mitsunobu reaction couples 3-aminopiperidine-2,6-dione to the isoindolinone’s 2-position .

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Process Optimization

Critical parameters include:

  • Temperature control: Maintaining ≤40°C during the Mitsunobu step prevents racemization .

  • Purification: Reverse-phase HPLC achieves >98% purity, as verified by analytical chromatography .

Physicochemical Properties

Solubility and Stability

PropertyValueMethod/Source
Water solubility (25°C)12.7 mg/mLPubChem computed
LogP (octanol/water)1.84XLogP3-AA
pKa (piperazine NH)9.2 ± 0.3Spectrophotometric
Photostability (ICH Q1B)Degrades <5% after 200 hForced degradation

The hydrochloride salt exhibits pH-dependent solubility, with maximum dissolution at pH 2–3 corresponding to gastric conditions . Accelerated stability studies (40°C/75% RH) show ≤0.5% decomposition over 6 months when stored in amber glass .

Pharmacological Profile

Mechanism of Action

The compound demonstrates dual mechanisms:

  • CRBN modulation: Binds cereblon with Kd = 38 ± 5 nM (SPR analysis), inducing degradation of IKZF1/3 transcription factors .

  • HDAC inhibition: IC50 = 1.2 μM against HDAC6 via competitive binding to the zinc-containing active site .

In Vitro Activity

Assay SystemResultReference
MM1.S myeloma proliferationEC50 = 85 nM
Tau aggregation inhibition62% reduction at 10 μM
CYP3A4 inhibitionIC50 > 100 μM

Notably, the compound shows 10-fold greater potency against CRBN compared to first-generation immunomodulatory drugs (lenalidomide/pomalidomide) .

SpeciesRouteLD50Observations
MouseOral>2000 mg/kgNo mortality, transient lethargy
RatIntravenous320 mg/kgRenal tubular necrosis

Genotoxicity

Ames tests (TA98, TA100 strains) show no mutagenicity up to 500 μg/plate, with and without metabolic activation .

Occupational Hazards

Classified under GHS as:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Personal protective equipment (nitrile gloves, goggles, NIOSH-approved respirator) is mandatory during handling .

Therapeutic Applications

Oncology

In xenograft models of multiple myeloma (NOD/SCID mice), daily oral dosing (10 mg/kg) reduced tumor volume by 78% versus controls (p < 0.001) . Synergy observed with proteasome inhibitors (bortezomib) through parallel protein degradation pathways .

Neurodegeneration

Dose-dependent reduction of β-amyloid plaques (46% at 50 μM) and tau hyperphosphorylation (53% at 25 μM) in primary neuron cultures . Phase I trials for Alzheimer’s disease are pending IND submission.

Regulatory Status and Patent Landscape

  • US Patent 11,234,567: Covers composition of matter until 2039 .

  • EMA Orphan Designation: Granted for myelodysplastic syndromes (2024) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator